molecular formula C2H3NaO4 B3167220 Sodium glyoxylate monohydrate CAS No. 918149-31-2

Sodium glyoxylate monohydrate

Cat. No.: B3167220
CAS No.: 918149-31-2
M. Wt: 114.03 g/mol
InChI Key: VPWPWKBHCGJTTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Sodium glyoxylate monohydrate, a salt form of glyoxylate, is believed to interact with enzymes and DNA polymerase . It potentially inhibits their activities by interfering with their active sites . The full scope of its action requires further clarification .

Mode of Action

The compound’s interaction with its targets results in potential inhibition of their activities . This is achieved by interfering with the active sites of enzymes and DNA polymerase . The exact mode of action is still under investigation and requires further clarification .

Biochemical Pathways

This compound is involved in the glyoxylate cycle , which is a pathway related to the Citric Acid Cycle (CAC) . This pathway overlaps all of the non-decarboxylation reactions of the CAC . Glyoxylate combines with another acetyl-CoA to create malate, catalyzed by malate synthase . Malate can, in turn, be oxidized to oxaloacetate .

Pharmacokinetics

It is known that the compound dissolves in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the potential inhibition of the activities of enzymes and DNA polymerase . This is achieved by interfering with their active sites . The molecular and cellular effects of the compound’s action require further investigation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water could potentially affect its distribution in the body and its interaction with its targets.

Biochemical Analysis

Biochemical Properties

Sodium glyoxylate monohydrate plays a crucial role in several biochemical reactions. It is involved in the glyoxylate cycle, a variation of the citric acid cycle that enables organisms to convert fatty acids into carbohydrates. This compound interacts with enzymes such as isocitrate lyase and malate synthase, which are key components of the glyoxylate cycle . This compound also interacts with alanine dehydrogenase and other dehydrogenases, facilitating various oxidation-reduction reactions .

Cellular Effects

This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the growth and exopolysaccharide production in microalgae such as Prasinococcus sp. and Porphyridium cruentum . Additionally, this compound can upregulate genes encoding key metabolic enzymes in pathways like gluconeogenesis and the glyoxylate cycle, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a substrate for enzymes in the glyoxylate cycle, such as isocitrate lyase and malate synthase, facilitating the conversion of isocitrate to succinate and glyoxylate, and subsequently to malate . These interactions are crucial for the bypass of the decarboxylation steps of the citric acid cycle, allowing for the conservation of carbon atoms for gluconeogenesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, affecting its efficacy in biochemical assays . Long-term exposure to this compound in cell cultures can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic processes and support normal cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and disruption of metabolic pathways . It is important to determine the optimal dosage to avoid adverse effects while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glyoxylate cycle and gluconeogenesis. It interacts with enzymes such as isocitrate lyase and malate synthase, facilitating the conversion of fatty acids into carbohydrates . Additionally, this compound can influence the levels of metabolites such as oxaloacetate and malate, impacting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via sodium-dependent transporters and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function in biochemical reactions.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and peroxisomes. In the glyoxylate cycle, enzymes such as isocitrate lyase and malate synthase are distributed between the peroxisomal matrix and the cytosol . This subcellular localization is crucial for the efficient functioning of the glyoxylate cycle and other metabolic pathways involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glyoxylate monohydrate can be synthesized through several methods. One common approach involves the oxidation of glyoxal in the presence of a base. This reaction typically occurs under mild conditions and yields sodium glyoxylate as a product. Another method involves the ozonolysis of maleic acid, which produces glyoxylic acid that can be neutralized with sodium hydroxide to form sodium glyoxylate .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic oxidation of glyoxal. This process involves the use of catalysts such as platinum or palladium to facilitate the oxidation reaction. The resulting glyoxylic acid is then neutralized with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium glyoxylate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form heterocyclic compounds .

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

sodium;oxaldehydate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3.Na.H2O/c3-1-2(4)5;;/h1H,(H,4,5);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWPWKBHCGJTTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium glyoxylate monohydrate
Reactant of Route 2
Sodium glyoxylate monohydrate
Reactant of Route 3
Sodium glyoxylate monohydrate
Reactant of Route 4
Sodium glyoxylate monohydrate
Reactant of Route 5
Sodium glyoxylate monohydrate
Reactant of Route 6
Sodium glyoxylate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.